Cas no 2643368-59-4 (Benzene, 1-bromo-2-fluoro-4,5-dimethoxy-3-(methylthio)-)
Benzene, 1-bromo-2-fluoro-4,5-dimethoxy-3-(methylthio)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-bromo-2-fluoro-4,5-dimethoxy-3-(methylthio)-
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- Inchi: 1S/C9H10BrFO2S/c1-12-6-4-5(10)7(11)9(14-3)8(6)13-2/h4H,1-3H3
- InChI Key: AFFCPEOOALLUMB-UHFFFAOYSA-N
- SMILES: C1(=C(F)C(SC)=C(C(=C1)OC)OC)Br
Benzene, 1-bromo-2-fluoro-4,5-dimethoxy-3-(methylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022K9C-1g |
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane |
2643368-59-4 | 95% | 1g |
$378.00 | 2025-02-17 | |
| abcr | AB607126-250mg |
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane; . |
2643368-59-4 | 250mg |
€196.10 | 2024-07-24 | ||
| abcr | AB607126-1g |
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane; . |
2643368-59-4 | 1g |
€340.80 | 2024-07-24 | ||
| abcr | AB607126-5g |
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane; . |
2643368-59-4 | 5g |
€1080.30 | 2024-07-24 | ||
| abcr | AB607126-10g |
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane; . |
2643368-59-4 | 10g |
€1798.00 | 2024-07-24 |
Benzene, 1-bromo-2-fluoro-4,5-dimethoxy-3-(methylthio)- Suppliers
Benzene, 1-bromo-2-fluoro-4,5-dimethoxy-3-(methylthio)- Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on Benzene, 1-bromo-2-fluoro-4,5-dimethoxy-3-(methylthio)-
Introduction to Benzene, 1-bromo-2-fluoro-4,5-dimethoxy-3-(methylthio)- (CAS No. 2643368-59-4)
Benzene, 1-bromo-2-fluoro-4,5-dimethoxy-3-(methylthio), identified by its CAS number CAS No. 2643368-59-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic aromatic molecules that exhibit a unique combination of structural and functional properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of Benzene, 1-bromo-2-fluoro-4,5-dimethoxy-3-(methylthio) features a benzene ring substituted with bromine, fluorine, methoxy, and methylthio functional groups. This arrangement imparts distinct electronic and steric characteristics to the molecule, which are crucial for its reactivity and potential applications in drug design. The presence of bromine and fluorine atoms enhances the electrophilic aromatic substitution reactions, while the methoxy and methylthio groups contribute to the molecule's solubility and metabolic stability.
In recent years, there has been a growing interest in developing novel therapeutic agents with enhanced efficacy and reduced side effects. The compound Benzene, 1-bromo-2-fluoro-4,5-dimethoxy-3-(methylthio) has emerged as a promising candidate in this context due to its structural versatility and potential pharmacological activity. Researchers have been exploring its utility in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds.
One of the most notable applications of this compound is in the development of tyrosine kinase inhibitors (TKIs), which are widely used in the treatment of various cancers. The bromo and fluoro substituents on the benzene ring facilitate the introduction of additional functional groups through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures that mimic natural bioactive molecules.
Furthermore, the methoxy and methylthio groups in Benzene, 1-bromo-2-fluoro-4,5-dimethoxy-3-(methylthio) contribute to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This feature is particularly important for designing molecules that can selectively bind to specific protein receptors or enzymes involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases implicated in cancer progression.
The synthesis of Benzene, 1-bromo-2-fluoro-4,5-dimethoxy-3-(methylthio) involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations, are commonly employed to achieve high yields and purity. The use of these techniques underscores the importance of modern chemical synthesis in developing novel pharmaceutical intermediates.
In addition to its role in drug discovery, this compound has also been investigated for its potential applications in materials science. The unique electronic properties of its aromatic core make it a suitable candidate for designing organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its incorporation into polymer matrices to enhance charge transport properties and improve device performance.
The growing body of research on Benzene, 1-bromo-2-fluoro-4,5-dimethoxy-3-(methylthio) highlights its significance as a versatile building block in synthetic chemistry. Its ability to undergo diverse chemical transformations while maintaining structural integrity makes it an invaluable asset for both academic laboratories and industrial research facilities. As our understanding of molecular interactions continues to evolve, the potential applications of this compound are expected to expand further.
In conclusion, Benzene, 1-bromo-2-fluoro-4,5-dimethoxy-3-(methylthio) (CAS No. 2643368-59-4) represents a fascinating example of how structural modifications can influence molecular behavior and functionality. Its contributions to pharmaceutical chemistry and materials science underscore the importance of continued research into heterocyclic aromatic compounds. By leveraging its unique properties through innovative synthetic strategies, scientists are paving the way for new breakthroughs in medicine and technology.
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